molecular formula C9H11ClF3N B6276504 1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2095249-79-7

1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6276504
CAS No.: 2095249-79-7
M. Wt: 225.6
InChI Key:
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Description

1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 3-methyl-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted amines, amides, nitriles, and various functionalized aromatic compounds.

Scientific Research Applications

1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound finds applications in the production of agrochemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • (3-fluoro-5-(trifluoromethyl)phenyl)methanamine
  • 1-(4-trifluoromethylphenyl)methylamine

Comparison: 1-[3-methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the aromatic ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in medicinal chemistry compared to its analogs.

Properties

CAS No.

2095249-79-7

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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